1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one
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Description
The compound is a derivative of chalcones, which are aromatic ketones that form the central core for a variety of important biological compounds . They play a significant role in many biological activities, such as antibacterial, antifungal, antitumor, and anti-inflammatory .
Synthesis Analysis
While specific synthesis information for this compound is not available, chalcones like this are often synthesized via Claisen-Schmidt condensation .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction .Chemical Reactions Analysis
Chalcones are known to undergo a variety of chemical reactions, particularly those that involve the α,β-unsaturated carbonyl system .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-(4-methoxyphenyl)prop-2-en-1-one, include a molecular weight of 162.18500, a density of 1.035g/cm3, a boiling point of 266.2ºC at 760 mmHg, and a flash point of 116.2ºC .Future Directions
properties
IUPAC Name |
1-[4-(2-methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-15(18)17-10-6-9-16(11-12-17)13-7-4-5-8-14(13)19-2/h3-5,7-8H,1,6,9-12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOYPABXWZCTCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCN(CC2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one |
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